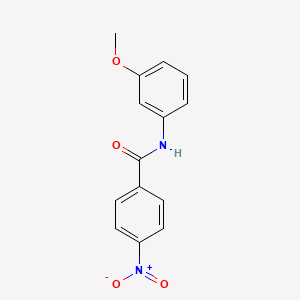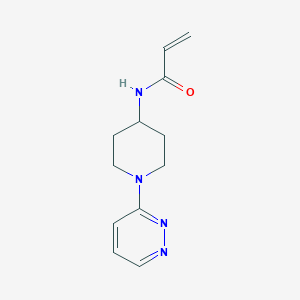
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide, also known as PEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PEP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide is not yet fully understood, but it is thought to act as a partial agonist of certain GPCRs. This means that it can activate the receptor to a certain extent, but not fully. This partial activation can lead to unique signaling pathways that may not be activated by full agonists.
Efectos Bioquímicos Y Fisiológicos
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling and the inhibition of certain enzymes. It has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide. One area of interest is the development of N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide-based therapeutics for the treatment of inflammatory diseases. Another area of interest is the study of N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide's effects on GPCRs and its potential as a tool for drug discovery. Additionally, further research is needed to fully understand N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide's mechanism of action and its potential applications in various areas of research.
Métodos De Síntesis
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of 3-bromo-1-(pyridazin-3-yl)piperidine with propargylamine. The resulting compound is then treated with a palladium catalyst to form N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide. This method has been shown to be effective in producing high yields of pure N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in cell signaling and are involved in a wide range of physiological processes. N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide has been shown to modulate the activity of certain GPCRs, making it a useful tool for studying their function.
Propiedades
IUPAC Name |
N-(1-pyridazin-3-ylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-12(17)14-10-5-8-16(9-6-10)11-4-3-7-13-15-11/h2-4,7,10H,1,5-6,8-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPMNDGDJSCNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)C2=NN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Pyridazin-3-ylpiperidin-4-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)
![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)
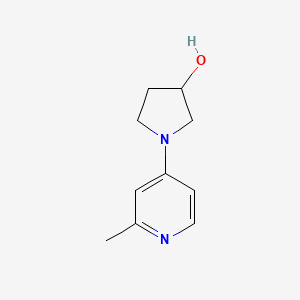


![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)
![diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508272.png)
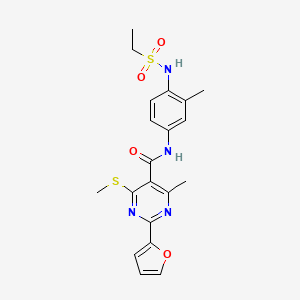
![2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL](/img/structure/B2508277.png)
![2-[[2-(Azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2508278.png)
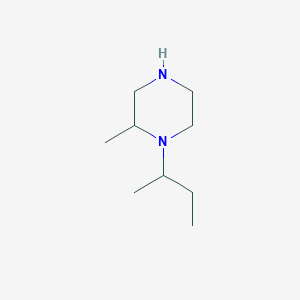
![1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2508281.png)
![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)
